molecular formula C18H21N5O3S B10982917 N-(2,4-dimethoxyphenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

N-(2,4-dimethoxyphenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B10982917
M. Wt: 387.5 g/mol
InChI Key: GSPRLCOELGHJBF-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Introduction of the Isopropyl Group: Alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of the Sulfanyl Group: Thiolation reactions using thiolating agents.

    Coupling with the Acetamide Moiety: Amide bond formation through coupling reactions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazolopyridazine ring or the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Reagents like halogenating agents, nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: Investigation of its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridazine Derivatives: Compounds with similar core structures but different substituents.

    Sulfanyl Acetamides: Compounds with similar functional groups but different core structures.

Uniqueness

N-(2,4-DIMETHOXYPHENYL)-2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H21N5O3S/c1-11(2)18-21-20-15-7-8-17(22-23(15)18)27-10-16(24)19-13-6-5-12(25-3)9-14(13)26-4/h5-9,11H,10H2,1-4H3,(H,19,24)

InChI Key

GSPRLCOELGHJBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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